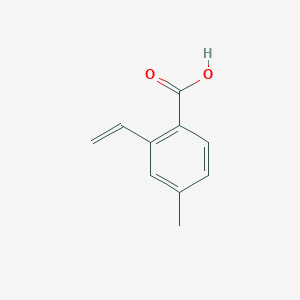
2-Ethenyl-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a vinyl group (ethenyl) and a methyl group attached to a benzene ring, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with acetic anhydride, followed by a series of reactions to introduce the vinyl group. The general steps are as follows:
Friedel-Crafts Acylation: Toluene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-methylacetophenone.
Bromination: The 4-methylacetophenone is then brominated using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromo-4-methylacetophenone.
Vinylation: The brominated compound undergoes a Heck reaction with ethylene in the presence of a palladium catalyst to introduce the vinyl group, forming 2-ethenyl-4-methylacetophenone.
Oxidation: Finally, the acetophenone group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the synthetic routes described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Addition: The vinyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Major Products Formed
Oxidation: this compound can be converted to 2-ethenyl-4-methylbenzaldehyde or this compound.
Reduction: The carboxylic acid group can be reduced to 2-ethenyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives of this compound.
Addition: 2-Ethenyl-4-methyl-1,2-dihydrobenzoic acid derivatives.
Scientific Research Applications
2-Ethenyl-4-methylbenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Materials Science: It is utilized in the production of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-ethenyl-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Ethenyl-4-methylbenzoic acid can be compared with other similar compounds, such as:
4-Methylbenzoic acid: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinylbenzoic acid: Lacks the methyl group, affecting its chemical properties and uses.
4-Vinylbenzoic acid:
The uniqueness of this compound lies in the combination of the vinyl and methyl groups, which confer distinct chemical and physical properties, making it valuable for specific synthetic and research purposes.
Properties
IUPAC Name |
2-ethenyl-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESJEYQVHSJJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
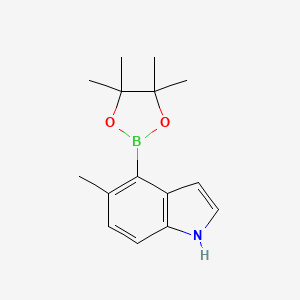
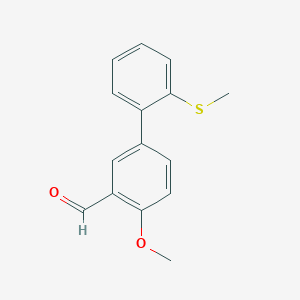

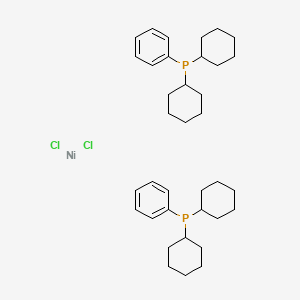
![N,N-Diethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128002.png)
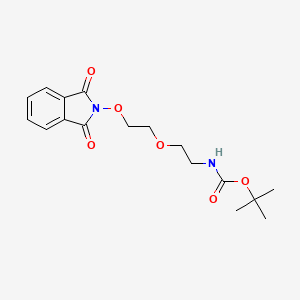
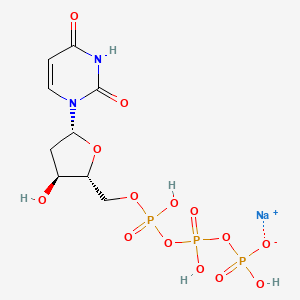
![Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)
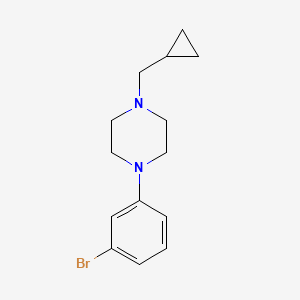

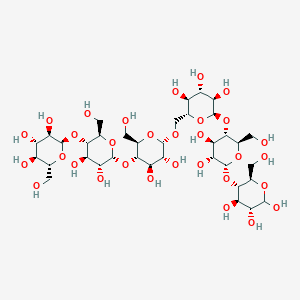
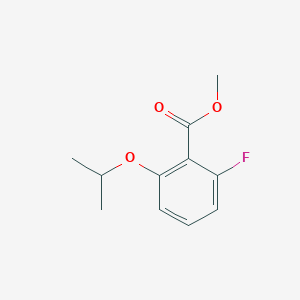
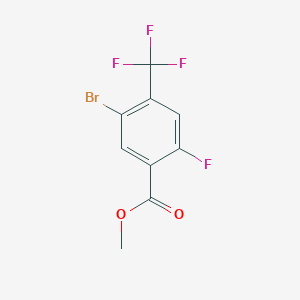
![1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
